5-amino-1-[(4-bromophenyl)methyl]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 5-amino-1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with an amino group at position 5 and a carboxamide moiety at position 2. The specific substitution pattern includes a 4-bromophenylmethyl group at position 1 and a 3-methylphenyl (m-tolyl) group on the carboxamide nitrogen. This scaffold has garnered attention for its role in inhibiting the bacterial SOS response by targeting LexA, a key repressor protein in bacterial stress response pathways . The compound's mechanism involves disrupting RecA*-mediated LexA self-cleavage, thereby suppressing mutagenesis and antibiotic resistance development .
Properties
IUPAC Name |
5-amino-1-[(4-bromophenyl)methyl]-N-(3-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O/c1-11-3-2-4-14(9-11)20-17(24)15-16(19)23(22-21-15)10-12-5-7-13(18)8-6-12/h2-9H,10,19H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTQCCHOICUMAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[(4-bromophenyl)methyl]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,3-triazole ring.
Introduction of Substituents: The amino group can be introduced through nucleophilic substitution reactions, while the bromophenyl and methylphenyl groups can be added via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using appropriate solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can occur at the bromophenyl group, converting it to a phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
5-amino-1-[(4-bromophenyl)methyl]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-1-[(4-bromophenyl)methyl]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and its substituents can bind to enzymes and receptors, modulating their activity. This compound may inhibit or activate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
Position 1 (Benzyl Group):
- Halogenated Benzyl Groups (4-bromo, 4-chloro): Enhance bacterial target engagement, likely due to increased hydrophobicity and improved binding to LexA .
- Carbamoylmethyl (Parent Scaffold): Critical for β-turn mimicry, a structural feature hypothesized to interfere with LexA self-cleavage .
- 4-Fluorobenzyl: Improves solubility while maintaining inhibitory activity, suggesting fluorine's role in balancing lipophilicity .
Carboxamide Substituent (R2):
- 3-Methylphenyl (m-tolyl): Optimizes steric compatibility with LexA's binding pocket, as seen in the target compound .
- Halogenated Aryl Groups (e.g., 4-bromo-3-methylphenyl): May broaden pathogen targeting but require further validation .
- Dichlorophenyl (Anticancer Analogs): Shifts activity to antiproliferative pathways, underscoring the scaffold's versatility .
Mechanistic Divergence in Related Compounds
Antibacterial vs. Anticancer Activity:
- Metabolism and Toxicity: The parent scaffold (carbamoylmethyl) exhibits low cytotoxicity, making it suitable for antibacterial adjuvants . In contrast, the anticancer analog CAI (5-amino-1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxamide) undergoes phase I metabolism to inactive metabolites, limiting efficacy .
Biological Activity
5-amino-1-[(4-bromophenyl)methyl]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its biological significance. The presence of amino, bromophenyl, and methylphenyl substituents enhances its chemical reactivity and biological interactions. Its IUPAC name is 5-amino-1-[(4-bromophenyl)methyl]-N-(3-methylphenyl)triazole-4-carboxamide, with the molecular formula and a molecular weight of approximately 384.24 g/mol .
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. The 1,2,3-triazole moiety is known to inhibit various bacterial strains and fungi. For instance, compounds containing the triazole ring have shown effectiveness against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole-containing compounds. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. For example, derivatives similar to the target compound have been shown to inhibit cancer cell growth through various pathways, including the modulation of apoptosis-related proteins .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazole ring can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases. This inhibition can lead to increased levels of neurotransmitters, potentially improving cognitive functions .
- DNA Interaction : Some studies suggest that triazole derivatives can intercalate into DNA or bind to DNA-associated proteins, disrupting replication and transcription processes in cancer cells .
Table 1: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are most effective for producing 5-amino-1-[(4-bromophenyl)methyl]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide with high purity?
Methodological Answer: The compound’s synthesis typically involves multi-step organic reactions, including cycloaddition for triazole formation and subsequent functionalization. A factorial experimental design (e.g., varying precursor concentration, temperature, and reaction time) can optimize yield and purity . For example, solvothermal synthesis at 80–100°C with controlled pH (6–8) enhances intermediate stability. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound (>95% purity).
Q. Table 1: Key Variables in Synthesis Optimization
| Variable | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–100°C | Higher yield at 90°C |
| Reaction Time | 12–24 hours | Purity peaks at 18 hrs |
| Solvent System | DMF/Water (3:1) | Reduces side products |
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
Methodological Answer: Use a combination of -/-NMR to confirm substituent positions on the triazole and aromatic rings. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies the carboxamide group (C=O stretch at ~1650 cm). X-ray crystallography is recommended for resolving ambiguities in stereochemistry or non-covalent interactions (e.g., hydrogen bonding) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) resolve contradictions in the compound’s biological activity across different assays?
Methodological Answer: Contradictions often arise from assay-specific variables (e.g., cell line sensitivity, solvent interference). Implement a DoE approach to systematically vary factors such as:
- Concentration gradients (1 nM–100 µM)
- Incubation time (6–48 hours)
- Solvent carrier (DMSO vs. PBS)
Statistical modeling (e.g., ANOVA or partial least squares regression) identifies confounding variables. For instance, DMSO concentrations >0.1% may inhibit membrane transport proteins, artificially suppressing activity in certain assays .
Q. Table 2: DoE Framework for Biological Assay Optimization
| Factor | Levels Tested | Key Finding |
|---|---|---|
| Solvent Carrier | DMSO (0.1–1%), PBS | Activity drops at >0.5% DMSO |
| Cell Density | 10–10 cells/mL | High density masks IC |
Q. What computational strategies can predict non-covalent interactions influencing the compound’s reactivity in catalytic systems?
Methodological Answer: Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model π-π stacking between the bromophenyl group and aromatic catalysts. Molecular dynamics (MD) simulations (AMBER force field) assess hydrogen-bonding networks with solvents or protein targets. Experimental validation via isothermal titration calorimetry (ITC) quantifies binding affinities, revealing that Br···π interactions enhance stability in polar aprotic solvents .
Q. How can Bayesian optimization improve the efficiency of SAR (structure-activity relationship) studies for this compound?
Methodological Answer: Bayesian algorithms iteratively prioritize derivatives with high predicted activity. For example, after initial testing of 20 analogs, the model might focus on modifications at the 3-methylphenyl group (e.g., replacing -CH with -CF) to enhance binding to kinase targets. This reduces the need for exhaustive synthesis and testing, achieving 90% SAR coverage with 50% fewer experiments .
Q. What strategies mitigate degradation of the compound under physiological conditions?
Methodological Answer: Stability studies (pH 2–9, 37°C) identify hydrolysis of the carboxamide group as a primary degradation pathway. Co-crystallization with cyclodextrins or PEGylation improves half-life in serum (t increases from 2 to 8 hours). Accelerated stability testing (40°C/75% RH) combined with LC-MS/MS monitors degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
